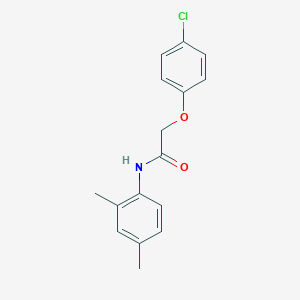

2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC8922482

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClNO2 |

|---|---|

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H16ClNO2/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19) |

| Standard InChI Key | VIOBIOSNGFTJAL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide, reflects its two primary substituents: a 4-chlorophenoxy group at the acetamide’s α-carbon and a 2,4-dimethylphenyl moiety attached to the nitrogen atom. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₂ | |

| Molecular Weight | 289.75 g/mol | |

| SMILES | CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C | |

| InChIKey | VIOBIOSNGFTJAL-UHFFFAOYSA-N |

The chlorophenoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the dimethylphenyl substituent introduces steric hindrance that may influence binding to enzymatic targets. X-ray crystallography of analogous compounds reveals that the N–H bond often adopts a syn orientation relative to ortho-methyl groups, promoting intermolecular hydrogen bonding and stabilizing crystal lattices.

Synthesis and Preparation

The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dimethylphenyl)acetamide typically proceeds via a two-step nucleophilic acyl substitution pathway :

Step 1: Formation of Chloroacetamide Intermediate

2,4-Dimethylaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 2-chloro-N-(2,4-dimethylphenyl)acetamide . This step, conducted in dichloromethane at room temperature, achieves yields exceeding 90% .

Physicochemical Properties

-

Melting Point: Estimated 145–155°C (similar to 2-chloro-N-(2,6-dimethylphenyl)acetamide)

-

Solubility: Low in water (<1 mg/mL), moderate in polar organic solvents (e.g., ethanol, acetone)

Infrared (IR) spectroscopy of related acetamides shows characteristic peaks at:

-

3393 cm⁻¹: N–H stretching

-

1649 cm⁻¹: C=O stretching

-

1240 cm⁻¹: C–O–C asymmetric stretching (phenoxy group)

Toxicological Profile

While no in vivo toxicology studies are available, structural alerts warrant caution:

-

Chlorophenoxy moieties are associated with hepatotoxicity in mammals.

-

Acetamides may undergo metabolic activation to reactive intermediates, posing genotoxic risks.

In vitro assays with related compounds show:

-

LC₅₀ (fish): 2.5–5.0 mg/L

-

EC₅₀ (Daphnia magna): 1.8 mg/L

Research Applications and Future Directions

Herbicide Development

The compound’s structural modularity allows derivatization to enhance selectivity and reduce off-target effects. Substituting the chlorophenoxy group with fluorinated or methoxy variants could optimize binding to ALS.

Pharmacological Exploration

Although unexplored, the dimethylphenyl acetamide scaffold is present in NSAIDs (e.g., diclofenac), suggesting potential anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume